N,N-dimethylaniline;sulfuric acid
Overview
Description
N,N-dimethylaniline;sulfuric acid: N,N-dimethylaniline sulfate , is an organic compound with the molecular formula C8H11N . It is a derivative of aniline where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Aniline: The most common method for preparing N,N-dimethylaniline involves the methylation of aniline using methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reductive Methylation: Another method involves the reductive methylation of nitrobenzene using formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, N,N-dimethylaniline is often produced using a continuous flow process where aniline and methylating agents are continuously fed into a reactor. This method allows for efficient and large-scale production.
Batch Process: In smaller-scale operations, a batch process may be used where the reactants are mixed in a reactor and allowed to react over a specified period.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylaniline can undergo oxidation reactions to form N,N-dimethyl-p-benzoquinonimine.
Reduction: It can be reduced to form N,N-dimethylcyclohexylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: N,N-dimethyl-p-benzoquinonimine.
Reduction: N,N-dimethylcyclohexylamine.
Substitution: Products like N,N-dimethyl-4-nitroaniline and N,N-dimethyl-4-sulfonylaniline.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N,N-dimethylaniline is used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.
Catalyst: It acts as a catalyst in certain organic reactions, such as the synthesis of polymers.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of certain drugs and active pharmaceutical ingredients.
Biological Studies: It is used in research studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industry:
Dye Manufacturing: N,N-dimethylaniline is a key intermediate in the production of dyes and pigments.
Polymer Production: It is used in the production of polymers and resins.
Mechanism of Action
Molecular Targets: N,N-dimethylaniline interacts with various molecular targets, including enzymes and receptors, to exert its effects.
Pathways Involved: The compound can modulate biochemical pathways, such as those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Aniline: Unlike N,N-dimethylaniline, aniline has two hydrogen atoms on the nitrogen atom, making it more reactive in certain reactions.
N-Methylaniline: This compound has one methyl group on the nitrogen atom, making it less sterically hindered compared to N,N-dimethylaniline.
N,N-Diethylaniline: This compound has two ethyl groups on the nitrogen atom, making it bulkier and less reactive in certain reactions.
Uniqueness:
Reactivity: N,N-dimethylaniline’s unique reactivity profile makes it suitable for specific chemical reactions that other similar compounds may not undergo efficiently.
Applications: Its widespread use in dye manufacturing and pharmaceuticals highlights its importance in various industries.
Properties
IUPAC Name |
N,N-dimethylaniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIQFPDYZBNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121-69-7 (Parent) | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1069293 | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58888-49-6 | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58888-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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